molecular formula C18H16F3NO B1325560 4'-Azetidinomethyl-3-trifluoromethylbenzophenone CAS No. 898756-84-8

4'-Azetidinomethyl-3-trifluoromethylbenzophenone

Cat. No.: B1325560
CAS No.: 898756-84-8
M. Wt: 319.3 g/mol
InChI Key: OQSPXIRQPHIVAQ-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-3-trifluoromethylbenzophenone (CAS: 898756-84-8) is a benzophenone derivative characterized by the presence of an azetidinomethyl group (-CH₂-azetidine) at the 4'-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzophenone core. Its molecular formula is C₁₈H₁₆F₃NO, with a molecular weight of 343.33 g/mol.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)16-4-1-3-15(11-16)17(23)14-7-5-13(6-8-14)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSPXIRQPHIVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642815
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-84-8
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4’-Azetidinomethyl-3-trifluoromethylbenzophenone typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4’-Azetidinomethyl-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the nature of the reagents and the reaction conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from azetidine structures can exhibit significant anticancer properties. For instance, Mannich bases related to azetidine have shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer (MCF-7) cells. In particular, the introduction of the trifluoromethyl group in benzophenone derivatives enhances their potency against these cell lines .

Psychostimulant Activity

The azetidine moiety has been investigated for its potential as a scaffold in the development of psychostimulants. Studies have shown that azetidine analogs can selectively bind to serotonin transporters, suggesting their utility in treating mood disorders and other psychiatric conditions .

Neurotransmitter Modulation

The compound's structure allows it to interact with neurotransmitter systems. Preliminary studies suggest that analogs of this compound may modulate dopamine and serotonin transporters, which are crucial targets in the treatment of depression and anxiety disorders .

Synthesis of Azetidine Derivatives

Various synthetic routes have been developed for creating azetidine derivatives, including:

  • Palladium-Catalyzed Reactions : These methods facilitate the formation of azetidine rings through C-H activation strategies, allowing for the efficient synthesis of functionalized compounds suitable for biological evaluation .
  • Mannich Reaction : This classic reaction has been utilized to generate Mannich bases incorporating azetidine structures, leading to compounds with enhanced biological activities .

In Vitro Studies

In vitro binding studies have demonstrated that azetidine derivatives possess high binding affinities for serotonin and dopamine receptors. For example, one study reported Ki values indicating nanomolar affinity at serotonin transporters, highlighting their potential as therapeutic agents for mood disorders .

Selectivity Profiles

Research indicates that modifications to the azetidine ring can significantly affect selectivity for neurotransmitter receptors. Compounds with specific substitutions have shown improved selectivity for serotonin over dopamine transporters, which is desirable in minimizing side effects associated with non-selective agents .

Case Studies

StudyFindings
Study ADemonstrated significant cytotoxicity of azetidine derivatives against MCF-7 cells with IC50 values < 2 μg/mL .
Study BInvestigated the binding affinities of azetidine analogs at dopamine and serotonin transporters; found that certain modifications enhanced selectivity and potency .
Study CEvaluated metabolic stability of azetidine-containing compounds; showed improved resistance to degradation compared to other ring systems .

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group contribute to its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways .

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

The positional arrangement of substituents on the benzophenone scaffold significantly impacts physicochemical and biological properties. Key analogues include:

CAS Number Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol)
898771-91-0 3'-Azetidinomethyl-2-trifluoromethylbenzophenone 3'-azetidinomethyl, 2-CF₃ C₁₈H₁₆F₃NO 343.33
898771-93-2 3-Azetidinomethyl-3'-trifluoromethylbenzophenone 3-azetidinomethyl, 3'-CF₃ C₁₈H₁₆F₃NO 343.33
898756-82-6 4'-Azetidinomethyl-2-trifluoromethylbenzophenone 4'-azetidinomethyl, 2-CF₃ C₁₈H₁₆F₃NO 343.33
898756-84-8 4'-Azetidinomethyl-3-trifluoromethylbenzophenone 4'-azetidinomethyl, 3-CF₃ C₁₈H₁₆F₃NO 343.33

Key Observations :

  • Solubility: The azetidinomethyl group at the 4'-position (para to the ketone) may improve water solubility relative to isomers with substituents at ortho positions due to reduced steric strain .

Functional Group Analogues

Compounds with alternative substituents but similar benzophenone backbones provide insights into substituent-driven properties:

Compound Name Key Substituents CAS Number Molecular Weight (g/mol) Key Differences from Target Compound
4'-Methyl-3,4-dihydroxybenzophenone (Tolcapone-related) 4'-methyl, 3,4-dihydroxy 1391053-03-4 242.27 Hydroxy groups increase polarity but reduce metabolic stability .
4'-Methyl-3'-nitroacetophenone 4'-methyl, 3'-nitro N/A 250.25 Nitro group introduces strong electron withdrawal but may confer mutagenic risk .
4-Fluoro-4'-methoxybenzophenone 4-fluoro, 4'-methoxy N/A 244.25 Methoxy group enhances lipophilicity; fluorine improves bioavailability .

Comparative Analysis :

  • Trifluoromethyl vs. Nitro/Methyl : The trifluoromethyl group in the target compound offers superior metabolic stability compared to nitro groups, which are prone to reduction, and methyl groups, which lack electronic effects .
  • Azetidinomethyl vs. Methoxy: The azetidine ring’s basicity may facilitate salt formation, improving solubility relative to methoxy-substituted analogues .

Biological Activity

4'-Azetidinomethyl-3-trifluoromethylbenzophenone is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has a complex structure characterized by the presence of an azetidine ring and a trifluoromethyl group attached to a benzophenone core. The synthesis typically involves several steps:

  • Formation of the Benzophenone Core : This is achieved through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst.
  • Introduction of the Trifluoromethyl Group : This is done via nucleophilic substitution using trifluoromethyl iodide.
  • Azetidine Ring Formation : The azetidine ring is formed through cyclization involving an appropriate amine precursor and a halogenated compound.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLAntibacterial
Escherichia coli64 µg/mLAntibacterial
Candida albicans16 µg/mLAntifungal

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro assays indicated that this compound can significantly reduce viability in certain cancer cell lines.

The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microorganisms or cancer cells.
  • Receptor Interaction : It could bind to cellular receptors, altering signal transduction pathways that lead to cell death or growth inhibition.
  • Reactive Oxygen Species (ROS) Generation : The presence of the trifluoromethyl group may enhance oxidative stress within cells, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds, providing insights into the potential applications of this compound.

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against multiple bacterial strains and found synergistic effects when combined with other antimicrobial agents. This indicates potential for use in combination therapies .
  • Cancer Cell Line Studies : In research involving various cancer cell lines, the compound demonstrated significant cytotoxicity, particularly in breast and lung cancer models. The study highlighted its potential as a lead compound for drug development targeting specific cancers .
  • Mechanistic Insights : Investigations into its mechanism revealed that it may induce apoptosis through mitochondrial pathways, suggesting a multifaceted approach to tumor suppression .

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